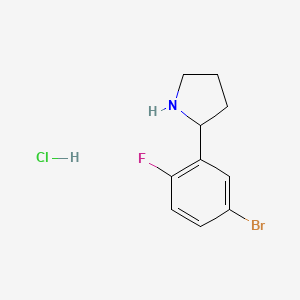

2-(5-Bromo-2-fluorophenyl)pyrrolidine hcl

Description

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in contemporary chemical research, particularly in medicinal chemistry and drug discovery. bldpharm.comnih.govchemsrc.comguidechem.com Its prevalence stems from a combination of unique structural and chemical properties. Unlike its flat, aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation. nih.govchemicalbook.com This three-dimensional geometry is highly advantageous for exploring chemical space, allowing for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets like enzymes and receptors. bldpharm.comnih.gov

The presence of stereogenic centers in substituted pyrrolidines further enhances their molecular diversity and complexity. nih.gov This stereochemistry plays a critical role in determining the biological activity of molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. bldpharm.comnih.gov The pyrrolidine nucleus is a core component of numerous natural products, including many alkaloids, and is found in a wide array of approved pharmaceutical agents, highlighting its biocompatibility and favorable pharmacokinetic properties. chemsrc.comguidechem.com Consequently, pyrrolidine derivatives are indispensable building blocks for the synthesis of novel therapeutic agents across various disease areas, including cancer, infectious diseases, and central nervous system disorders. chemsrc.comnih.gov

Strategic Importance of Halogenated Aryl Moieties in Molecular Design

The incorporation of halogen atoms, such as fluorine and bromine, onto aryl rings is a widely employed strategy in modern molecular design and medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.netguidechem.com The introduction of halogens can alter the electronic nature of the aryl ring, affecting its reactivity and potential for intermolecular interactions. chemicalbook.com

Fluorine, being the most electronegative element, can form strong carbon-fluorine bonds, which often enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. guidechem.com It can also act as a hydrogen bond acceptor and alter the conformation of molecules. guidechem.com Bromine, on the other hand, is larger and more polarizable. It can participate in halogen bonding, a specific type of non-covalent interaction with Lewis bases, which can be exploited to enhance binding affinity and selectivity for a target protein. researchgate.net Aryl halides are also exceptionally versatile synthetic intermediates, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com This reactivity is fundamental to the construction of complex molecular architectures.

Contextualization of 2-(5-Bromo-2-fluorophenyl)pyrrolidine (B12084085) HCl within Synthetic Chemistry and Building Block Paradigms

2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl is a chemical compound that embodies the strategic combination of the pyrrolidine scaffold and a halogenated aryl moiety. As a building block, it offers chemists a pre-formed, functionalized core that can be readily incorporated into more complex target molecules. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions. nih.gov

The structural features of this compound make it a valuable intermediate in synthetic chemistry. The pyrrolidine ring's secondary amine provides a reactive site for a wide range of chemical transformations, including N-alkylation, N-acylation, and N-arylation, allowing for the attachment of diverse functional groups. The 2-aryl substitution pattern is a common motif in pharmacologically active compounds.

The bromo- and fluoro-substituents on the phenyl ring offer distinct opportunities for further molecular elaboration. The bromine atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the 5-position of the phenyl ring. The fluorine atom at the 2-position influences the electronic properties of the aromatic ring and can contribute to desired pharmacokinetic characteristics in the final product.

While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its commercial availability and structural design strongly position it as a key building block for the synthesis of novel compounds, particularly in the realm of drug discovery and materials science. Its utility is derived from the convergence of the well-established synthetic versatility of both the pyrrolidine ring and halogenated aromatic systems.

Interactive Data Table: Physicochemical Properties of 2-(5-Bromo-2-fluorophenyl)pyrrolidine

| Property | Value |

| CAS Number | 1016535-20-8 |

| Molecular Formula | C₁₀H₁₁BrFN |

| Molecular Weight | 244.1 g/mol |

| Common Form | Hydrochloride (HCl) Salt |

Interactive Data Table: Structural Features and Synthetic Potential

| Structural Feature | Synthetic Utility |

| Pyrrolidine Ring | Provides a 3D scaffold; secondary amine allows for N-functionalization (alkylation, acylation, etc.). |

| 2-Aryl Substituent | Common motif in bioactive molecules; influences conformation. |

| Bromine Atom | Enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). |

| Fluorine Atom | Enhances metabolic stability; modulates electronic properties of the aryl ring. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRLZAFKNCDARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)Br)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromo 2 Fluorophenyl Pyrrolidine Hcl

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-(5-Bromo-2-fluorophenyl)pyrrolidine (B12084085) HCl (I) suggests several viable disconnection strategies for the pyrrolidine (B122466) ring. The primary bond for disconnection is typically the C-N bond or a C-C bond that simplifies the structure into readily available starting materials.

One logical approach involves a C-N bond disconnection, which points to a γ-functionalized carbonyl compound as a key intermediate. This leads to two main retrosynthetic pathways:

Pathway A (Reductive Amination): Disconnection of the N1-C2 and N1-C5 bonds of the pyrrolidine ring suggests an acyclic precursor, such as a 1-(5-bromo-2-fluorophenyl)-4-aminobutan-1-one derivative (II). This intermediate can be formed from a corresponding γ-haloketone, 4-chloro-1-(5-bromo-2-fluorophenyl)butan-1-one (III).

Pathway B (Intramolecular Cyclization): A single C-N bond disconnection, for instance, the N1-C5 bond, retrosynthetically leads to a linear amino alcohol or amino halide, which can undergo intramolecular cyclization.

Another key strategy involves disconnecting the C2-C3 and N1-C5 bonds, which is characteristic of a [3+2] cycloaddition reaction. This approach identifies an azomethine ylide and a dipolarophile as the key synthons. For the target molecule, this would involve an azomethine ylide and a 1-bromo-4-ethenyl-2-fluorobenzene derivative (IV).

These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Classical and Established Pyrrolidine Ring Construction Approaches

Several classical methods are applicable for the construction of the 2-(5-Bromo-2-fluorophenyl)pyrrolidine core. These methods are generally robust and can be adapted for the synthesis of a wide range of substituted pyrrolidines.

Reductive Amination Protocols

Reductive amination is a widely used method for the synthesis of cyclic amines, including pyrrolidines. This approach typically involves the intramolecular cyclization of a γ-amino ketone. The key precursor, 1-(5-bromo-2-fluorophenyl)-4-aminobutan-1-one, can be generated in situ from a more stable precursor, such as a γ-azido or γ-nitro ketone, followed by reduction and spontaneous cyclization.

The synthesis would commence with the Friedel-Crafts acylation of 4-bromo-1-fluorobenzene with 4-chlorobutyryl chloride to yield 4-chloro-1-(5-bromo-2-fluorophenyl)butan-1-one. This γ-chloroketone can then be converted to the corresponding γ-amino ketone, which upon reduction of the imine intermediate, yields the pyrrolidine ring.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Bromo-1-fluorobenzene, 4-Chlorobutyryl chloride | AlCl₃, CS₂ | 4-Chloro-1-(5-bromo-2-fluorophenyl)butan-1-one |

| 2 | 4-Chloro-1-(5-bromo-2-fluorophenyl)butan-1-one | NH₃ (or a primary amine), followed by a reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | 2-(5-Bromo-2-fluorophenyl)pyrrolidine |

Biocatalytic approaches using transaminases on ω-chloroketones also represent a form of reductive amination, offering high enantioselectivity. nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a powerful and convergent method for constructing the pyrrolidine ring, allowing for the formation of multiple stereocenters in a single step. nih.gov For the synthesis of 2-(5-Bromo-2-fluorophenyl)pyrrolidine, this would involve the reaction of an azomethine ylide, generated from the condensation of an amine (e.g., methylamine) and an aldehyde, with 1-bromo-4-ethenyl-2-fluorobenzene.

The regioselectivity of the cycloaddition is a critical aspect, and the electronic nature of the substituents on both the dipole and the dipolarophile can influence the outcome. Metal-catalyzed versions of this reaction, often employing silver or copper catalysts, can provide high levels of control over both regioselectivity and stereoselectivity. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization strategies provide another route to the pyrrolidine ring system. A common approach involves the nucleophilic substitution of a leaving group on a linear precursor. For instance, a 4-amino-4-(5-bromo-2-fluorophenyl)butan-1-ol could undergo an intramolecular Mitsunobu reaction or be converted to the corresponding halide to facilitate cyclization.

Alternatively, an intramolecular aza-Michael addition can be employed. In this scenario, a precursor containing both an amine and an α,β-unsaturated carbonyl moiety can be designed to cyclize and form the pyrrolidine ring.

Stereoselective Synthesis of 2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl

Achieving stereocontrol in the synthesis of 2-substituted pyrrolidines is of significant interest. Asymmetric methods are employed to produce enantiomerically enriched or pure products.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of chiral 2-arylpyrrolidines, N-tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. rsc.org

The synthesis begins with the condensation of a γ-chloro ketone, 4-chloro-1-(5-bromo-2-fluorophenyl)butan-1-one, with a chiral N-tert-butanesulfinamide (either (R) or (S) enantiomer) to form the corresponding N-sulfinylketimine. The diastereoselective reduction of the ketimine, often with a hydride reducing agent such as lithium triethylborohydride (LiBEt₃H), proceeds with high stereocontrol, dictated by the chiral auxiliary. The subsequent intramolecular cyclization and removal of the auxiliary under acidic conditions yield the enantiomerically enriched 2-(5-Bromo-2-fluorophenyl)pyrrolidine. rsc.org

| Step | Reactant | Reagents and Conditions | Product | Diastereomeric/Enantiomeric Excess |

| 1 | 4-Chloro-1-(5-bromo-2-fluorophenyl)butan-1-one | (R)- or (S)-tert-Butanesulfinamide, Ti(OEt)₄ | γ-Chloro N-(tert-butanesulfinyl)ketimine | N/A |

| 2 | γ-Chloro N-(tert-butanesulfinyl)ketimine | LiBEt₃H | Chiral N-sulfinyl-2-(5-bromo-2-fluorophenyl)pyrrolidine | >95% de |

| 3 | Chiral N-sulfinyl-2-(5-bromo-2-fluorophenyl)pyrrolidine | HCl in a suitable solvent (e.g., MeOH) | (R)- or (S)-2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl | >99% ee rsc.org |

The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary allows for the selective synthesis of either enantiomer of the final product. Other chiral auxiliaries, including those derived from proline and other amino acids, can also be employed to induce asymmetry in the formation of the pyrrolidine ring. springerprofessional.descispace.com

Asymmetric Catalysis in Pyrrolidine Formation

The creation of the chiral center at the second position of the pyrrolidine ring is a key challenge in the synthesis of 2-(5-Bromo-2-fluorophenyl)pyrrolidine. Asymmetric catalysis offers a direct route to enantiomerically enriched pyrrolidines, bypassing the need for chiral auxiliaries or resolution steps. Various catalytic systems have been developed for the asymmetric synthesis of 2-arylpyrrolidines.

One prominent method is the copper-catalyzed intramolecular hydroamination of aminoalkenes. This approach provides a practical two-step route to α-arylpyrrolidines, starting with a Suzuki-Miyaura cross-coupling followed by the enantioselective cyclization. nih.gov The use of chiral phosphine (B1218219) ligands, such as (S)-DTBM-SEGPHOS or (R,R)-Ph-BPE, in conjunction with a copper catalyst can afford high yields and excellent stereoselectivity. nih.gov

Biocatalysis presents another powerful tool, utilizing enzymes to achieve high enantioselectivity. Transaminases, for instance, can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org This method can produce products with high analytical yields and exceptional enantiomeric excesses (ee), often exceeding 99.5%. acs.org The choice of enzyme allows for access to either enantiomer of the target molecule. acs.org

Organocatalysis, particularly aminocatalysis using proline and its derivatives, is also a well-established strategy for constructing chiral pyrrolidine rings. nih.govnih.gov Additionally, chiral phosphoric acids have been employed to catalyze intramolecular aza-Michael cyclizations to form enantioenriched pyrrolidines. whiterose.ac.uk

| Catalytic System | General Substrate | Key Features | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Copper-Phospine Complexes (e.g., (S)-DTBM-SEGPHOS) | Aminoalkenes | Intramolecular hydroamination; broad scope for heteroaryl substituents. | High to excellent | nih.gov |

| Transaminases (Biocatalysis) | ω-chloroketones | Access to both enantiomers; very high enantioselectivity. | Up to >99.5% | acs.org |

| Chiral Phosphoric Acids (Organocatalysis) | Unsaturated N-protected amines | Intramolecular aza-Michael reaction; forms pyrrolidines directly. | High | whiterose.ac.uk |

| Iridium-Chiral Ligand Complexes | Allylic carbonates and ammonia | Double branched-selective allylic substitution. | High | acs.org |

Enantiomeric Resolution Techniques

When a racemic mixture of 2-(5-Bromo-2-fluorophenyl)pyrrolidine is produced, enantiomeric resolution is required to isolate the desired enantiomer. This can be achieved through several techniques, including classical resolution with chiral acids or through dynamic and kinetic resolution processes.

Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. For substituted pyrrolidines, chiral phosphoric acid-catalyzed aza-Michael cyclizations of racemic precursors can be monitored to 50% conversion, resulting in the kinetic resolution of the starting material and the formation of an enantioenriched product. whiterose.ac.ukwhiterose.ac.uk Selectivity factors (s) of up to 122 have been observed in such systems, yielding products with high enantiomeric excess. whiterose.ac.ukwhiterose.ac.uk

Dynamic kinetic resolution (DKR) is a more efficient process where the starting material rapidly racemizes under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. The enantioselective deprotonation of N-Boc-pyrrolidine using s-butyllithium in the presence of a chiral ligand like (-)-sparteine (B7772259) is a classic example. nih.gov The resulting lithiated species can interconvert, allowing for a dynamic resolution process where subsequent reaction with an electrophile yields an enantiomerically enriched 2-substituted pyrrolidine. nih.govresearchgate.net

| Technique | Reagent/Catalyst System | Principle | Potential Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Chiral Phosphoric Acid (e.g., (R)-TRIP) | One enantiomer of the racemic substrate reacts faster in a cyclization reaction. | Enantioenriched product and unreacted starting material (up to 90% ee). | whiterose.ac.ukwhiterose.ac.uk |

| Dynamic Thermodynamic Resolution | sBuLi / Chiral Diamino-alkoxides | Interconverting organolithium enantiomers are trapped by an electrophile under thermodynamic control. | High enantioselectivity for the 2-substituted product. | researchgate.net |

Introduction of Halogen Substituents: Bromination and Fluorination Strategies

The presence of both bromine and fluorine on the phenyl ring is a defining feature of the target compound. The incorporation of these halogens can be accomplished either by direct halogenation of an appropriate precursor or by starting the synthesis with an already halogenated aromatic building block.

Direct Halogenation Methods

Direct halogenation involves introducing the halogen atoms onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the substituents already on the ring (the pyrrolidine group and the other halogen) are crucial for controlling the regioselectivity of the reaction.

Bromination: The introduction of bromine onto an aromatic ring is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or with N-bromosuccinimide (NBS). The introduction of bromine is a key strategy in drug design, as it can favorably affect drug-target interactions through halogen bonding and improve metabolic stability. ump.edu.pl

Fluorination: Direct fluorination of aromatic rings is more challenging due to the high reactivity of elemental fluorine. google.com Modern methods often employ electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄), which offers a milder and more selective alternative for introducing fluorine onto electron-rich aromatic systems. nih.gov

Functional Group Interconversions Leading to Halogenated Aryl Rings

A more common and often more controllable strategy is to begin the synthesis with a commercially available aryl precursor that already contains the desired halogen pattern. For 2-(5-Bromo-2-fluorophenyl)pyrrolidine, a logical starting material would be a derivative of 1-bromo-4-fluorobenzene (B142099).

For example, a Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with a suitable four-carbon chain synthon could produce a halogenated ω-chloroketone. This intermediate could then be subjected to a reductive amination or an asymmetric biocatalytic amination, as previously described, to form the pyrrolidine ring. acs.org This approach avoids potential issues with regioselectivity and harsh conditions associated with direct halogenation of the fully formed phenylpyrrolidine system. The synthesis of related compounds, such as canagliflozin (B192856) intermediates, often starts with halogenated precursors like p-bromofluorobenzene, highlighting the utility of this strategy. google.com

Optimization of Synthetic Pathways and Process Chemistry Considerations

Scale-Up Methodologies (e.g., Batch vs. Continuous Flow)

The choice between traditional batch processing and modern continuous flow manufacturing is a critical decision in process chemistry.

Batch Processing: This is the conventional method where reagents are loaded into a reactor, the reaction proceeds for a set time, and the product is then isolated. While versatile, batch processes can present challenges in scalability, particularly for highly exothermic or hazardous reactions, due to difficulties in heat and mass transfer.

Continuous Flow Chemistry: In this approach, reagents are continuously pumped through a reactor (often a microreactor or a tube reactor), where they mix and react. The product stream exits the reactor continuously. Flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like pyrrolidines. rsc.orgresearchgate.net These benefits include superior control over reaction parameters (temperature, pressure, reaction time), enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved scalability. rsc.org A continuous flow protocol for constructing an α-chiral pyrrolidine library has been demonstrated to achieve high yields and diastereocontrol within very short residence times (e.g., 150 seconds), with a throughput of several grams per hour, showcasing its potential for large-scale applications. rsc.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; challenging to scale. | Excellent due to high surface-area-to-volume ratio of microreactors. rsc.org |

| Safety | Large quantities of reagents and intermediates are present. | Small reaction volumes minimize risk, ideal for hazardous reactions. researchgate.net |

| Scalability | Requires larger reactors; "scaling up". | Achieved by running the process for longer or using parallel reactors; "scaling out". rsc.org |

| Reaction Time | Typically hours. | Can be reduced to seconds or minutes. rsc.org |

| Reproducibility | Can vary between batches. | Generally higher and more consistent. acs.org |

Green Chemistry Principles in Route Design

The design of synthetic routes for pharmaceutical compounds like this compound is increasingly guided by the principles of green chemistry. This approach aims to minimize the environmental impact of chemical processes by focusing on efficiency, safety, and sustainability from the molecular level upwards. researchgate.net Key considerations in designing greener synthetic routes include improving atom economy, utilizing catalytic reactions, and employing safer solvents and reaction conditions.

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts.

In synthesizing complex molecules, prioritizing reactions with high atom economy is crucial for minimizing waste. rsc.org For instance, addition and rearrangement reactions are inherently more atom-economical than elimination or substitution reactions, which generate stoichiometric byproducts.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Scheme | Atom Economy | Waste Generation |

|---|---|---|---|

| Addition Reaction | A + B → C | High (often 100%) | Minimal to None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | Lower | Stoichiometric byproduct (B) |

| Elimination | A-B → A + B | Lower | Stoichiometric byproduct (B) |

This table illustrates the inherent efficiency of different reaction classes based on the principles of atom economy.

For the synthesis of the pyrrolidine core in the target molecule, a [3+2] cycloaddition reaction would represent a highly atom-economical approach. This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring, incorporating all atoms from the starting materials into the cyclic product. nih.gov

Catalytic Methodologies

Catalytic reactions are a cornerstone of green chemistry, offering significant advantages over stoichiometric processes. Catalysts can increase reaction rates, improve selectivity, and enable reactions to occur under milder conditions, all of which contribute to a more sustainable process. numberanalytics.com In the context of pyrrolidine synthesis, several catalytic methods are applicable:

Hydrogenation: The reduction of pyrrole (B145914) derivatives to form the saturated pyrrolidine ring can be achieved with high efficiency and diastereoselectivity using heterogeneous catalysts like rhodium on carbon (Rh/C) or alumina (B75360) (Rh/Al2O3). researchgate.net This method is clean, as the catalyst can often be recovered and reused, and the only byproduct is typically water or a reduced form of the starting material.

Borrowing Hydrogen Annulation: Iridium-catalyzed borrowing hydrogen annulation reactions provide an economical pathway to chiral N-heterocycles, including pyrrolidines, directly from simple diols and primary amines. organic-chemistry.org This method is highly efficient as it avoids pre-functionalization of starting materials.

Dehydrogenation: Borane catalysts, such as B(C6F5)3, can be used for the dehydrogenation of pyrrolidines to form pyrroles. nih.govacs.org While this is the reverse of the desired saturation, the principles of using metal-free, commercially available catalysts for transformations under mild conditions are central to green route design.

Table 2: Green Metrics Comparison of Catalytic vs. Stoichiometric Reduction

| Feature | Catalytic Hydrogenation (e.g., H2, Pd/C) | Stoichiometric Reduction (e.g., NaBH4) |

|---|---|---|

| Reagent Type | Catalytic | Stoichiometric |

| Atom Economy | High | Moderate |

| Byproducts | Minimal (e.g., H2O) | Salt byproducts (e.g., borates) |

| Waste Stream | Simpler, less hazardous | More complex, requires treatment |

| Safety | Requires handling of H2 gas | Flammable solids, H2 evolution on quench |

| Work-up | Simple filtration of catalyst | Aqueous quench and extraction |

This interactive table compares a catalytic approach to a stoichiometric one for a common synthetic transformation, highlighting the green chemistry benefits of catalysis.

Use of Greener Solvents and Conditions

Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. skpharmteco.com The principles of green chemistry advocate for the reduction or replacement of hazardous solvents with more benign alternatives. Traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are effective but pose health and environmental risks.

Greener alternatives include:

Water

Supercritical fluids (e.g., CO2)

Ionic liquids

For instance, performing reactions in a mixture of ethanol and water can significantly reduce the environmental footprint of a synthesis. rsc.org Furthermore, the application of microwave-assisted organic synthesis (MAOS) can lead to shorter reaction times, higher yields, and reduced solvent usage, aligning with the goals of green chemistry. nih.govcwejournal.org Designing a synthetic route for this compound that utilizes such solvents and energy-efficient conditions would be a key objective from a green chemistry perspective.

Chemical Reactivity and Derivatization of 2 5 Bromo 2 Fluorophenyl Pyrrolidine Hcl

Reactivity of the Pyrrolidine (B122466) Nitrogen Center

The pyrrolidine nitrogen is a nucleophilic secondary amine, readily participating in a variety of bond-forming reactions. As the compound is supplied as a hydrochloride salt, a preliminary deprotonation step with a suitable base is typically required to liberate the free amine for subsequent reactions.

N-alkylation is a fundamental transformation for secondary amines, proceeding via nucleophilic attack on an alkyl halide. wikipedia.org For 2-(5-bromo-2-fluorophenyl)pyrrolidine (B12084085), this reaction allows for the introduction of a wide range of alkyl groups at the nitrogen atom. The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of base and solvent is crucial for achieving high yields and preventing side reactions. researchgate.net

Similarly, N-acylation introduces an acyl group to the nitrogen center, forming a stable amide linkage. This is commonly achieved using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. semanticscholar.org These N-acylation reactions are valuable for synthesizing libraries of compounds with diverse functionalities. organic-chemistry.org

| Reaction Type | Reagent Class | Example Reagent | Base | Typical Solvent | Product Class |

| N-Alkylation | Alkyl Halide | Benzyl bromide | K₂CO₃ | Acetonitrile | N-Alkylpyrrolidine |

| Alkyl Halide | Ethyl iodide | NaH | THF | N-Alkylpyrrolidine | |

| N-Acylation | Acyl Chloride | Acetyl chloride | Triethylamine | Dichloromethane (B109758) | N-Acylpyrrolidine (Amide) |

| Acyl Chloride | Benzoyl chloride | DIPEA | Dichloromethane | N-Acylpyrrolidine (Amide) | |

| Sulfonyl Chloride | Tosyl chloride | Pyridine | Dichloromethane | N-Sulfonylpyrrolidine |

This table illustrates common reagents and conditions for the N-alkylation and N-acylation of secondary amines like 2-(5-bromo-2-fluorophenyl)pyrrolidine.

Beyond simple alkylation and acylation, the pyrrolidine nitrogen can undergo other important transformations. For instance, it can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. It can also be utilized in copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, to form N-aryl derivatives, although palladium-catalyzed methods are now more common. wikipedia.org

Transformations Involving the Aryl Halogens (Bromine and Fluorine)

The phenyl ring of the molecule is substituted with two different halogens, bromine and fluorine, each offering distinct reactivity profiles. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in the context of transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In 2-(5-bromo-2-fluorophenyl)pyrrolidine, the bromine atom at the 5-position serves as the primary reactive site for oxidative addition to a palladium(0) catalyst.

Suzuki Coupling : This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used to synthesize biaryl compounds. The reaction of 2-(5-bromo-2-fluorophenyl)pyrrolidine with various arylboronic acids would yield 2-(5-aryl-2-fluorophenyl)pyrrolidine derivatives. mdpi.com

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.org It is a versatile method for synthesizing N-aryl compounds. nih.gov Subjecting 2-(5-bromo-2-fluorophenyl)pyrrolidine to Buchwald-Hartwig conditions with different amines would replace the bromine atom with a new amino group. researchgate.net

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.orgmdpi.com This reaction is stereoselective and highly valuable for synthesizing complex organic molecules. organic-chemistry.orgnih.gov

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) species, to produce an aryl alkyne. mdpi.com It is an efficient method for constructing carbon-carbon triple bonds. researchgate.netresearchgate.net

| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Base (Example) | Product Structure |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(5-Phenyl-2-fluorophenyl)pyrrolidine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | 4-(4-Fluoro-3-(pyrrolidin-2-yl)phenyl)morpholine |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | 2-(2-Fluoro-5-styrylphenyl)pyrrolidine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-(2-Fluoro-5-(phenylethynyl)phenyl)pyrrolidine |

This table summarizes representative palladium-catalyzed cross-coupling reactions targeting the bromo-substituent of the parent compound.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr to occur readily, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 2-(5-bromo-2-fluorophenyl)pyrrolidine, the C-F bond is a potential site for SNAr, with fluoride (B91410) acting as the leaving group.

The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their reactivity in many other reaction types. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. libretexts.org However, the phenyl ring in the title compound lacks strong classical activating groups (like -NO₂ or -CN) ortho or para to the fluorine. Nevertheless, SNAr reactions on unactivated or even electron-rich fluoroarenes can be achieved under specific conditions, for example, by using very strong bases or through photoredox catalysis. nih.govnih.govnih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the fluorine atom under forcing conditions. researchgate.net

| Nucleophile | Reagent Example | Conditions (Hypothetical) | Product Class |

| Amine | Pyrrolidine | High Temperature, Strong Base (e.g., KOH/DMSO) | Diamine Derivative |

| Alkoxide | Sodium methoxide | High Temperature, Polar Aprotic Solvent (e.g., DMF) | Methoxy-aryl Derivative |

| Thiolate | Sodium thiophenoxide | High Temperature, Polar Aprotic Solvent (e.g., DMF) | Thioether Derivative |

This table outlines potential nucleophiles for an SNAr reaction at the fluorinated position, which would likely require forcing conditions due to the lack of strong ring activation.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. baranlab.org

The secondary amine of the pyrrolidine ring is a relatively weak DMG. For efficient and regioselective metalation, it would likely need to be converted into a more potent DMG, such as a pivalamide (B147659) (-CONtBu) or a carbamate (B1207046) (-CO₂R). organic-chemistry.org Upon N-protection, the most kinetically acidic proton is at the C6 position, situated between the directing group and the fluorine atom. Deprotonation at this site with a strong base like sec-butyllithium (B1581126) or n-butyllithium (often in the presence of an additive like TMEDA) would generate an aryllithium intermediate. harvard.edu This intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, DMF, aldehydes) to install a new functional group at the C6 position. A potential competing pathway is lithium-halogen exchange at the C-Br bond, which is often faster than deprotonation, especially with bases like n-butyllithium or tert-butyllithium. uwindsor.ca Careful selection of the base and reaction conditions is therefore critical to control the reaction pathway.

| N-Protecting Group (DMG) | Electrophile | Reagent Example | Resulting Functional Group at C6 |

| Pivaloyl (-COC(CH₃)₃) | Carbon Dioxide | Dry CO₂ | Carboxylic Acid (-COOH) |

| tert-Butoxycarbonyl (-Boc) | Iodine | I₂ | Iodide (-I) |

| Pivaloyl (-COC(CH₃)₃) | Aldehyde | Benzaldehyde | Hydroxymethyl (-CH(OH)Ph) |

| tert-Butoxycarbonyl (-Boc) | Silylating Agent | TMS-Cl | Trimethylsilyl (-Si(CH₃)₃) |

This table presents a hypothetical DoM strategy on an N-protected derivative of 2-(5-bromo-2-fluorophenyl)pyrrolidine, showing various electrophiles that can be used to functionalize the C6 position.

Reactivity of Other Sites within the Pyrrolidine Ring and Aryl Moiety

Beyond the readily functionalized secondary amine, the 2-(5-bromo-2-fluorophenyl)pyrrolidine HCl molecule offers additional sites for chemical derivatization, primarily on the pyrrolidine ring and the substituted phenyl group. These modifications are crucial for fine-tuning the physicochemical properties and biological activity of the parent compound.

The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and readily undergoes a variety of chemical transformations. nih.govnih.gov Common derivatization strategies include N-alkylation and N-acylation, which are fundamental reactions in drug discovery for modifying a compound's polarity, lipophilicity, and metabolic stability. rsc.orgresearchgate.netmdpi.com

N-Alkylation and N-Acylation of the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is a primary site for substitution. nih.gov N-alkylation can be achieved using various alkyl halides or through reductive amination with aldehydes or ketones. rsc.org N-acylation, on the other hand, is typically performed using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. researchgate.netnih.gov These reactions allow for the introduction of a wide range of functional groups, from simple alkyl chains to more complex cyclic and heterocyclic systems. For instance, the reaction of a 2-arylpyrrolidine with a carboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) leads to the formation of an amide bond. researchgate.net

The aryl moiety of this compound contains a bromine atom, which is a versatile handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, respectively. whiterose.ac.ukwikipedia.orgmdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling of the Aryl Bromide:

The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the introduction of new aryl, heteroaryl, or vinyl groups by reacting the aryl bromide with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. whiterose.ac.ukmdpi.comnih.govtechnologynetworks.com This reaction is widely used in the pharmaceutical industry to synthesize biaryl compounds. nih.gov Similarly, the Buchwald-Hartwig amination enables the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine, providing access to a wide range of aniline (B41778) derivatives. wikipedia.orgrsc.orgresearchgate.net

Below is a representative table of potential derivatization reactions at these sites:

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkyl-2-(5-bromo-2-fluorophenyl)pyrrolidine |

| N-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-acyl-2-(5-bromo-2-fluorophenyl)pyrrolidine |

| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., Ar-B(OH)2), Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O) | 2-(5-Aryl-2-fluorophenyl)pyrrolidine |

| Buchwald-Hartwig Amination | Amine (e.g., R2NH), Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 2-(5-(Dialkylamino)-2-fluorophenyl)pyrrolidine |

Exploration of Structure-Reactivity Relationships Through Analogue Synthesis

The synthesis of a library of analogues of this compound is a cornerstone of medicinal chemistry research, aimed at elucidating structure-activity relationships (SAR). By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A hypothetical SAR study could involve the synthesis of a series of analogues with variations at the N-1 position of the pyrrolidine ring and the C-5 position of the phenyl ring. The biological activity of these analogues would then be evaluated in relevant assays.

Below is an example of a data table that could be generated from such a study:

| Compound ID | N-1 Substituent (R1) | C-5' Substituent (R2) | Biological Activity (e.g., IC50, µM) |

| Parent | H | Br | 1.2 |

| A-1 | CH3 | Br | 0.8 |

| A-2 | C2H5 | Br | 1.5 |

| A-3 | COCH3 | Br | 2.1 |

| B-1 | H | Phenyl | 0.5 |

| B-2 | H | 4-Methoxyphenyl | 0.3 |

| B-3 | H | 3-Pyridyl | 0.9 |

| C-1 | CH3 | Phenyl | 0.2 |

Through such iterative cycles of synthesis and biological evaluation, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective drug candidates.

Advanced Spectroscopic and Structural Elucidation of 2 5 Bromo 2 Fluorophenyl Pyrrolidine Hcl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-(5-Bromo-2-fluorophenyl)pyrrolidine (B12084085) HCl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the compound's stereochemistry.

1D and 2D NMR Techniques for Complete Structural Assignment

A complete structural assignment would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the pyrrolidine (B122466) ring. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

To resolve signal overlap and establish connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal proton-proton couplings, helping to trace the connectivity within the pyrrolidine ring and the aromatic system.

HSQC: This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.

HMBC: This experiment would show correlations between protons and carbons over two to three bonds, providing crucial information for connecting the pyrrolidine ring to the 5-bromo-2-fluorophenyl moiety.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (H to C) |

|---|---|---|---|

| 1' | - | 125.0 (d, J=15 Hz) | H-2', H-6', H-2 |

| 2' | 7.20 (t, J=8.5 Hz) | 117.5 (d, J=25 Hz) | C-1', C-3', C-4', C-6' |

| 3' | 7.55 (dd, J=8.5, 2.5 Hz) | 134.0 (d, J=5 Hz) | C-1', C-2', C-4', C-5' |

| 4' | - | 115.0 (d, J=2 Hz) | H-3', H-5' |

| 5' | 7.40 (dd, J=8.5, 2.5 Hz) | 131.0 (s) | C-1', C-3', C-4', C-6' |

| 6' | - | 160.0 (d, J=245 Hz) | H-2', H-5' |

| 2 | 4.50 (m) | 60.0 | C-1', C-3, C-4, C-5 |

| 3 | 2.10 (m), 2.30 (m) | 25.0 | C-2, C-4, C-5 |

| 4 | 1.90 (m), 2.00 (m) | 24.0 | C-2, C-3, C-5 |

| 5 | 3.40 (m), 3.60 (m) | 48.0 | C-2, C-3, C-4 |

Note: Chemical shifts and coupling constants (J) are hypothetical. 'd' denotes a doublet and 't' a triplet, '(s)' a singlet, '(m)' a multiplet, '(br s)' a broad singlet. The fluorine atom would introduce characteristic splitting patterns (d) in the signals of nearby carbon and proton atoms.

Stereochemical Assignment through NOESY and Chiral Shift Reagents

The stereochemistry of the chiral center at the C2 position of the pyrrolidine ring could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This 2D NMR experiment reveals through-space correlations between protons that are in close proximity, which can help to determine the relative stereochemistry.

For the assignment of the absolute configuration, chiral shift reagents could be employed. These reagents form diastereomeric complexes with the enantiomers of the compound, leading to the separation of their NMR signals. By comparing the spectra with those of known standards, the absolute configuration could be determined.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) would be a powerful technique to study the crystalline form of this compound. Unlike solution-state NMR, ssNMR provides information about the molecule in its solid, crystalline state. This is particularly important for identifying and characterizing different polymorphic forms, which can have different physical properties. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR technique that would be used to obtain high-resolution spectra of the solid sample. Differences in the chemical shifts and peak multiplicities in the ssNMR spectra can distinguish between different polymorphs.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at atomic resolution.

Single Crystal X-ray Diffraction Studies

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the arrangement of atoms in the crystal lattice. This analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the molecule. Crucially, for a chiral molecule like this, single-crystal X-ray diffraction using anomalous dispersion can be used to determine the absolute configuration of the stereocenter without ambiguity.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1334.28 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.65 |

Note: These values are hypothetical and represent typical data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure would also reveal the details of the intermolecular interactions that stabilize the crystal packing. In the case of this compound, a network of hydrogen bonds involving the ammonium (B1175870) group (NH₂⁺) of the pyrrolidine ring and the chloride counter-ion (Cl⁻) would be expected. The nitrogen atom of the pyrrolidinium (B1226570) cation would act as a hydrogen bond donor, and the chloride anion as a hydrogen bond acceptor.

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Characterization

Chiroptical spectroscopic techniques are essential for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral sample.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is characterized by positive or negative peaks, known as Cotton effects, which are highly sensitive to the stereochemistry of the molecule.

For this compound, the chromophores, primarily the substituted phenyl ring, would be the main contributors to the ECD spectrum. The electronic transitions of the aromatic system (typically π → π* transitions) would give rise to distinct Cotton effects. The sign and magnitude of these effects are dictated by the spatial arrangement of the pyrrolidine ring relative to the phenyl ring, thus providing information on the absolute configuration of the stereocenter at the C2 position of the pyrrolidine ring.

A hypothetical ECD analysis would involve comparing the experimental spectrum of an enantiomerically pure sample with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A good correlation between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration.

Table 1: Predicted ECD Spectral Characteristics for an Enantiomer of this compound

| Wavelength (nm) | Cotton Effect Sign | Associated Electronic Transition |

|---|---|---|

| ~200-220 | +/- | π → π* (Phenyl) |

| ~260-280 | -/+ | π → π* (Phenyl, weaker) |

Note: The signs are hypothetical and would need to be confirmed by experimental data and theoretical calculations.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum is complementary to an ECD spectrum, and the two are related through the Kronig-Kramers transforms. An ORD spectrum displays a plain curve (either positive or negative) at wavelengths away from an absorption band and shows anomalous dispersion, known as a Cotton effect, in the region of an absorption band.

For this compound, the ORD spectrum would provide information about its optical activity across a range of wavelengths. The specific rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) is a key parameter for characterizing the enantiomeric purity of the compound. A sample of 100% enantiomeric excess would exhibit the maximum specific rotation, while a racemic mixture would have a specific rotation of zero.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C10H12BrClFN). The presence of bromine and chlorine atoms would be readily identifiable due to their characteristic isotopic patterns.

The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) would provide valuable structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring, leading to the formation of a stable iminium ion.

Loss of the pyrrolidine ring: Cleavage of the bond between the phenyl ring and the pyrrolidine ring.

Loss of halogens: Sequential or concerted loss of bromine and fluorine from the phenyl ring.

Table 2: Expected High-Resolution Mass Spectrometry Data for 2-(5-Bromo-2-fluorophenyl)pyrrolidine (Free Base)

| Ion | Calculated m/z | Proposed Structure/Fragment |

|---|---|---|

| [M]+ | 260.0033 | Molecular Ion |

| [M-HBr]+ | 179.0564 | Loss of Hydrogen Bromide |

| [C9H10FN]+ | 151.0801 | Phenylpyrrolidine fragment after Br loss |

| [C4H8N]+ | 70.0657 | Iminium ion from alpha-cleavage |

Note: These are theoretical values for the free base. The HCl salt would show the protonated molecular ion [M+H]+.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its different structural components.

N-H vibrations: The secondary amine hydrochloride will show a broad N-H stretching band in the IR spectrum, typically in the region of 2700-2400 cm-1. The N-H bending vibration would be observed around 1600-1500 cm-1.

Aromatic C-H and C=C vibrations: The phenyl ring would give rise to C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1600-1450 cm-1 region.

Aliphatic C-H vibrations: The pyrrolidine ring would show C-H stretching vibrations just below 3000 cm-1 and bending vibrations around 1450 cm-1.

C-F and C-Br vibrations: The carbon-fluorine stretching vibration is expected to appear in the 1250-1000 cm-1 region, while the carbon-bromine stretching vibration would be found at lower wavenumbers, typically in the 600-500 cm-1 range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Wavenumber (cm-1) | Assignment | Spectroscopic Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2980-2850 | Aliphatic C-H Stretch | IR, Raman |

| 2700-2400 | N-H Stretch (HCl salt) | IR |

| 1600-1580 | Aromatic C=C Stretch | IR, Raman |

| 1590-1550 | N-H Bend | IR |

| 1470-1430 | Aromatic C=C Stretch | IR, Raman |

| 1250-1000 | C-F Stretch | IR |

Computational Chemistry and Theoretical Investigations of 2 5 Bromo 2 Fluorophenyl Pyrrolidine Hcl

In Silico Design and Prediction of Novel Analogues

The foundational structure of 2-(5-bromo-2-fluorophenyl)pyrrolidine (B12084085) HCl presents a versatile scaffold for the computational design of novel analogues with potentially enhanced biological activities. In silico methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, are instrumental in rationally designing and screening new chemical entities, thereby optimizing the drug discovery process. semanticscholar.org

Starting with the core 2-(5-bromo-2-fluorophenyl)pyrrolidine structure, computational tools can guide the modification of various functional groups to explore the chemical space and predict the impact of these changes on target binding and pharmacokinetic properties. Key modification sites include the phenyl ring, the pyrrolidine (B122466) ring, and the amine group. For instance, bioisosteric replacement of the bromine atom with other halogen or non-halogen groups could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. Similarly, substitutions on the pyrrolidine ring or N-alkylation/acylation could alter the compound's polarity, solubility, and metabolic stability.

QSAR models are developed to correlate the structural features of a series of compounds with their biological activity. nih.gov For analogues of 2-(5-bromo-2-fluorophenyl)pyrrolidine, a QSAR study would involve generating a dataset of structurally related molecules and their corresponding activities. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) can then be used to build a predictive model. nih.govnih.gov

For example, a hypothetical QSAR model could be represented by an equation similar to:

pIC50 = β0 + β1(LogP) + β2(HOMO) + β3(Steric Hindrance)

Such a model would guide the design of new analogues by suggesting which combination of physicochemical properties is likely to yield higher potency.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. semanticscholar.org

In the context of designing novel analogues of 2-(5-bromo-2-fluorophenyl)pyrrolidine, molecular docking studies would be crucial for understanding how modifications to the parent structure affect its binding affinity and selectivity for a specific target. For instance, docking simulations could reveal that the 2-fluoro substituent on the phenyl ring forms a critical hydrogen bond with a specific amino acid residue in the active site of a target enzyme. This information would guide chemists to preserve this feature in newly designed analogues while exploring modifications at other positions to enhance secondary interactions.

The results of such docking studies are often presented in terms of a docking score, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.

Predicting the ADMET properties of novel compounds is a critical step in early-stage drug discovery to minimize the risk of late-stage failures. mdpi.com Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

For newly designed analogues of 2-(5-bromo-2-fluorophenyl)pyrrolidine, in silico ADMET prediction can help prioritize compounds with favorable pharmacokinetic profiles for synthesis and further experimental testing. For example, predictive models can estimate a compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.gov

Below is an interactive table showcasing hypothetical predicted data for a series of designed analogues based on the core structure of 2-(5-bromo-2-fluorophenyl)pyrrolidine.

| Analogue ID | Modification | Predicted pIC50 | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|

| ANA-001 | Replacement of Br with Cl | 7.2 | -8.5 | 85 | 0 |

| ANA-002 | Replacement of Br with CF3 | 7.5 | -9.1 | 78 | 0 |

| ANA-003 | N-methylation of pyrrolidine | 6.8 | -7.9 | 92 | 0 |

| ANA-004 | Addition of a hydroxyl group to the phenyl ring | 7.1 | -8.3 | 80 | 0 |

| ANA-005 | Replacement of F with OCH3 | 6.5 | -7.5 | 88 | 0 |

The integration of these computational approaches allows for a systematic and resource-efficient exploration of the chemical space around 2-(5-bromo-2-fluorophenyl)pyrrolidine. By predicting the biological activity and pharmacokinetic profiles of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of novel and effective therapeutic agents.

Role of 2 5 Bromo 2 Fluorophenyl Pyrrolidine Hcl As a Chiral Building Block in Chemical Synthesis

General Applications of Chiral Pyrrolidines in Modular Synthesis

Chiral pyrrolidine (B122466) derivatives are frequently employed in modular synthesis, a strategy that involves the sequential and controlled assembly of molecular fragments. Their utility stems from their ability to introduce chirality and to serve as a scaffold for the attachment of various functional groups. The substituted phenyl ring in a compound like 2-(5-Bromo-2-fluorophenyl)pyrrolidine (B12084085) would typically offer sites for further functionalization through cross-coupling reactions, allowing for the construction of complex organic architectures.

Contribution of Pyrrolidine Scaffolds to Diverse Chemical Libraries

The pyrrolidine core is a common feature in diverse chemical libraries designed for drug discovery. By systematically modifying the substituents on the pyrrolidine ring and any attached aromatic systems, chemists can generate a vast number of structurally related compounds. This diversity-oriented synthesis approach is instrumental in exploring the structure-activity relationships (SAR) of potential therapeutic agents. A bromo- and fluoro-substituted phenylpyrrolidine could, in principle, be a valuable starting material for such libraries, offering multiple points for diversification.

Plausible Mechanistic Roles in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis. researchgate.net Pyrrolidine derivatives can participate in these reactions in several ways, for instance, as nucleophiles or by forming key intermediates like enamines or iminium ions. Cascade reactions, which involve a series of intramolecular transformations, can also be initiated or influenced by the stereochemistry and reactivity of a chiral pyrrolidine building block. While no specific MCRs or cascade reactions involving 2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl have been documented, one could hypothesize its potential involvement in reactions such as the Mannich or Michael additions, which are common in the synthesis of complex nitrogen-containing molecules.

Future Prospects in Synthetic Utility

The future synthetic utility of any novel chiral building block is contingent on its accessibility, cost-effectiveness, and the unique chemical space it allows chemists to explore. For a compound like this compound, its potential would lie in the unique combination of its chiral pyrrolidine core and the electronically distinct halogenated phenyl group. This could lead to the development of new catalysts, ligands for asymmetric catalysis, or key intermediates for the synthesis of novel bioactive molecules. However, without dedicated research into its synthesis and applications, its future prospects remain speculative.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl?

Answer:

The synthesis typically involves coupling a halogenated aromatic precursor with a pyrrolidine scaffold. For example:

- Negishi or Suzuki cross-coupling : Use 5-bromo-2-fluorophenylboronic acid or zinc reagents with a pyrrolidine derivative. Catalysts like Pd(PPh₃)₄ and ligands (e.g., SPhos) enhance regioselectivity .

- Post-functionalization : After coupling, protonation with HCl yields the hydrochloride salt.

Key Considerations : Optimize reaction temperature (60–100°C) and solvent (THF or DMF) to minimize side products. Monitor progress via TLC or LC-MS.

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and salt formation .

- X-ray Crystallography : Use SHELX or ORTEP-3 for single-crystal analysis to resolve stereochemistry and confirm the HCl salt’s ionic packing .

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

Advanced: How to address challenges in regioselective functionalization of the bromo-fluorophenyl ring?

Answer:

- Halogen Reactivity : Bromine’s lower electronegativity vs. fluorine allows selective substitution at the Br site under mild conditions (e.g., Pd-catalyzed cross-couplings) .

- Directing Groups : Introduce temporary groups (e.g., -NO₂) to steer electrophilic substitution, then remove them post-functionalization .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites .

Advanced: What computational strategies aid in conformational analysis and solubility prediction?

Answer:

- LogP Calculations : Use Molinspiration or ACD/Labs to estimate partition coefficients (LogP ≈ 1.95) for solubility in DMSO or ethanol .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/ethanol mixtures) to optimize crystallization conditions .

- Docking Studies : Assess interactions with biological targets (e.g., receptors) to guide derivatization for activity studies .

Basic: What are the recommended handling and storage protocols?

Answer:

- Storage : 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent HCl dissociation and hygroscopic degradation .

- Safety : Use PPE (gloves, goggles) and fume hoods. Avoid contact with strong oxidizers due to potential bromine release.

Advanced: How to resolve enantiomeric impurities in chiral pyrrolidine derivatives?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts (e.g., with tartaric acid) and recrystallize .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental and simulated CD spectra .

Advanced: How to reconcile contradictory spectral data (e.g., NMR vs. X-ray)?

Answer:

- Dynamic Effects : NMR may average signals for flexible groups (e.g., pyrrolidine ring puckering), while X-ray captures static conformations. Use variable-temperature NMR to detect dynamics .

- Salt vs. Freebase : Ensure spectra are acquired in the correct protonation state (e.g., HCl salt in D₂O vs. freebase in CDCl₃) .

Basic: What are the key physicochemical properties of this compound?

Answer:

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | ~305.6 g/mol | MS | |

| LogP | 1.95 | Computational Prediction | |

| Melting Point | 162–164°C (decomposes) | DSC | |

| Solubility | >50 mg/mL in DMSO | Shake-flask Method |

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) for coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 hr) and improve yields by 10–15% .

- In Situ Quenching : Add scavengers (e.g., polymer-bound thiourea) to remove excess reagents and simplify purification .

Advanced: How do substituents influence the compound’s biological activity?

Answer:

- Fluorine Effects : Enhances metabolic stability and membrane permeability via reduced CYP450 interactions .

- Bromine as a Handle : Enables late-stage diversification (e.g., click chemistry for bioconjugation) .

- Pyrrolidine Rigidity : Restricts conformational freedom, improving target binding affinity. Compare with piperidine analogs for SAR insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.